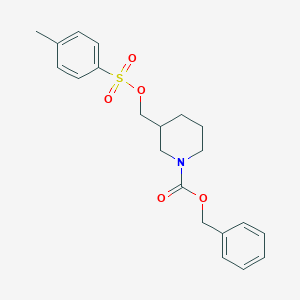

3-(Toluene-4-sulfonyloxymethyl)-piperidine-1-carboxylic acid benzyl ester

Übersicht

Beschreibung

3-(Toluene-4-sulfonyloxymethyl)-piperidine-1-carboxylic acid benzyl ester is a chemical compound that belongs to the class of sulfonic acid esters This compound is characterized by the presence of a piperidine ring, a benzyl ester group, and a toluene-4-sulfonyloxymethyl moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Toluene-4-sulfonyloxymethyl)-piperidine-1-carboxylic acid benzyl ester typically involves the reaction of piperidine-1-carboxylic acid benzyl ester with toluene-4-sulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as column chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

3-(Toluene-4-sulfonyloxymethyl)-piperidine-1-carboxylic acid benzyl ester undergoes various chemical reactions, including:

Substitution Reactions: The sulfonyl group can be substituted with other nucleophiles under appropriate conditions.

Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Oxidation Reactions: The piperidine ring can be oxidized to form N-oxides using oxidizing agents such as hydrogen peroxide.

Common Reagents and Conditions

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Reduction: Lithium aluminum hydride in anhydrous ether.

Oxidation: Hydrogen peroxide in an aqueous medium.

Major Products Formed

Substitution: Various substituted derivatives depending on the nucleophile used.

Reduction: 3-(Toluene-4-sulfonyloxymethyl)-piperidine-1-methanol.

Oxidation: N-oxide derivatives of the piperidine ring.

Wissenschaftliche Forschungsanwendungen

3-(Toluene-4-sulfonyloxymethyl)-piperidine-1-carboxylic acid benzyl ester has several applications in scientific research:

Medicinal Chemistry: It is used as an intermediate in the synthesis of potential therapeutic agents, particularly those targeting central nervous system disorders.

Biological Studies: The compound is used in the study of enzyme inhibition and receptor binding assays.

Industrial Applications: It serves as a precursor for the synthesis of various fine chemicals and pharmaceuticals.

Wirkmechanismus

The mechanism of action of 3-(Toluene-4-sulfonyloxymethyl)-piperidine-1-carboxylic acid benzyl ester involves its interaction with specific molecular targets. The sulfonyl group can act as an electrophile, reacting with nucleophilic sites on enzymes or receptors. This interaction can inhibit enzyme activity or modulate receptor function, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 3-(Toluene-4-sulfonyloxymethyl)-pyrrolidine-1-carboxylic acid benzyl ester

- N-(4-benzyloxyphenyl)-4-methyl-benzenesulfonamide

Uniqueness

3-(Toluene-4-sulfonyloxymethyl)-piperidine-1-carboxylic acid benzyl ester is unique due to its specific structural features, such as the piperidine ring and the benzyl ester group. These features confer distinct chemical reactivity and biological activity compared to similar compounds .

Biologische Aktivität

3-(Toluene-4-sulfonyloxymethyl)-piperidine-1-carboxylic acid benzyl ester is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanism of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical formula: CHNOS, with a molecular weight of approximately 393.47 g/mol. The structure features a piperidine ring substituted with a toluene-4-sulfonyloxymethyl group and a benzyl ester moiety, which may influence its biological activity.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

- Antagonistic Activity : Research indicates that piperidine derivatives often exhibit antagonistic properties against various receptors. For instance, similar compounds have shown potent antagonism against CCR3 receptors, which are involved in inflammatory responses .

- Enzymatic Interaction : The benzyl ester functional group is known to undergo hydrolysis in vivo, yielding benzyl alcohol and corresponding carboxylic acids. This metabolic pathway suggests potential interactions with carboxylesterases, which could influence pharmacokinetics and toxicity profiles .

- Cytotoxicity and Anti-inflammatory Effects : Preliminary studies suggest that derivatives of piperidine can exhibit cytotoxic effects on certain cancer cell lines and may modulate inflammatory pathways, although specific data on this compound is limited.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for predicting the biological activity of this compound. Key observations include:

- Substituent Effects : The presence of the sulfonyl group enhances solubility and potentially increases binding affinity to target proteins.

- Ring Modifications : Variations in the piperidine ring structure can significantly impact receptor binding and biological efficacy.

Case Studies

Several studies have investigated related compounds that provide insights into the biological activity of this class:

- CCR3 Antagonists : A study focusing on N-(alkyl)benzylpiperidines demonstrated that modifications to the piperidine ring could enhance CCR3 antagonism from micromolar to low nanomolar ranges . This suggests that similar modifications could be beneficial for enhancing the activity of our compound.

- Metabolic Studies : Research on the metabolic pathways of benzyl esters indicates that they are hydrolyzed by carboxylesterases, leading to metabolites that may possess their own biological activities . Understanding these pathways is essential for assessing potential side effects and therapeutic benefits.

Table 1: Comparison of Biological Activities of Piperidine Derivatives

Eigenschaften

IUPAC Name |

benzyl 3-[(4-methylphenyl)sulfonyloxymethyl]piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25NO5S/c1-17-9-11-20(12-10-17)28(24,25)27-16-19-8-5-13-22(14-19)21(23)26-15-18-6-3-2-4-7-18/h2-4,6-7,9-12,19H,5,8,13-16H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMCGQVCGYAXNET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCC2CCCN(C2)C(=O)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50596569 | |

| Record name | Benzyl 3-{[(4-methylbenzene-1-sulfonyl)oxy]methyl}piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50596569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

403.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

160586-69-6 | |

| Record name | Phenylmethyl 3-[[[(4-methylphenyl)sulfonyl]oxy]methyl]-1-piperidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=160586-69-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzyl 3-{[(4-methylbenzene-1-sulfonyl)oxy]methyl}piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50596569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.